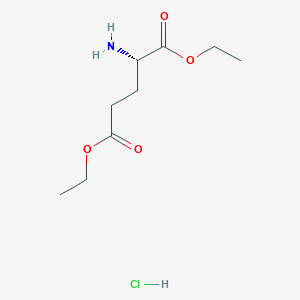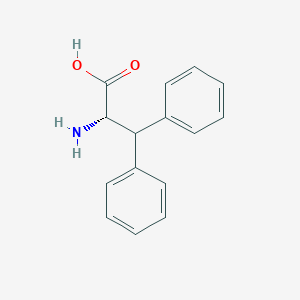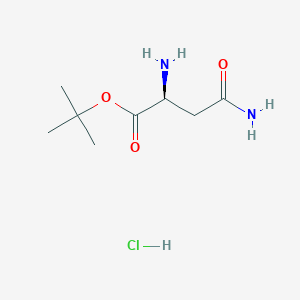
H-Asn-OtBu HCl
Vue d'ensemble
Description
H-Asn-OtBu HCl, also known as L-Asparagine tert-butyl ester hydrochloride, is an organic compound with the molecular formula C8H17ClN2O3. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino acid asparagine. This compound appears as a white solid powder and is soluble in organic solvents such as methanol, ethanol, and dichloromethane, but insoluble in water .
Applications De Recherche Scientifique
H-Asn-OtBu HCl has several applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Research: Acts as a methionine oxidase inhibitor, making it useful in studies related to enzyme inhibition and metabolic pathways.
Medicinal Chemistry: Employed in the development of pharmaceuticals and therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Asn-OtBu HCl typically involves the protection of the amino group of asparagine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out in the presence of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC). The resulting Boc-protected asparagine is then treated with tert-butyl alcohol and hydrochloric acid to yield the final product, this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Asn-OtBu HCl undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield free asparagine.
Hydrolysis: The ester bond in this compound can be hydrolyzed under basic conditions to produce asparagine and tert-butyl alcohol.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.
Sodium Hydroxide (NaOH): Employed in the hydrolysis of the ester bond.
Major Products Formed
Free Asparagine: Obtained after the removal of the Boc group.
Tert-Butyl Alcohol: Formed during the hydrolysis of the ester bond.
Mécanisme D'action
The mechanism of action of H-Asn-OtBu HCl involves its role as a precursor in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group during peptide chain elongation. Upon completion of the synthesis, the Boc group is removed to yield the free amino acid, which can then participate in further biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Asn-OH: Similar to H-Asn-OtBu HCl but lacks the ester group.
Fmoc-Asn-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Boc-Thr (Fmoc-Ala)-OH: A compound with both Boc and Fmoc protecting groups.
Uniqueness
This compound is unique due to its combination of the Boc protecting group and the ester functionality, which provides versatility in peptide synthesis and biochemical research. This dual functionality allows for selective deprotection and modification, making it a valuable tool in synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
tert-butyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H2,10,11);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNKCUXXNGWROA-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584954 | |
| Record name | tert-Butyl L-asparaginate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63094-81-5 | |
| Record name | tert-Butyl L-asparaginate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


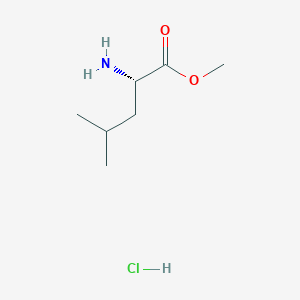
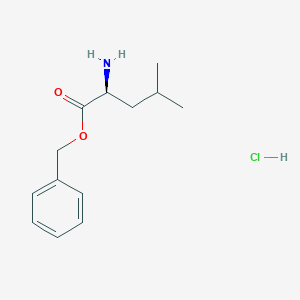
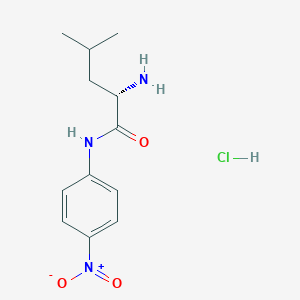
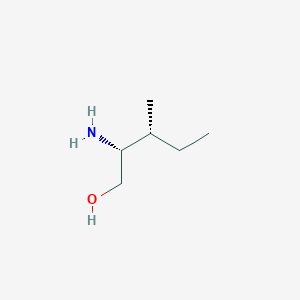
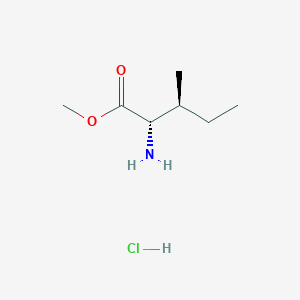
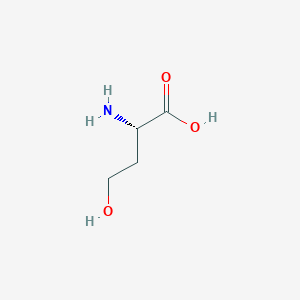
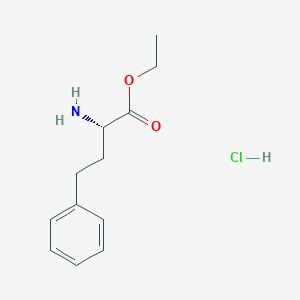
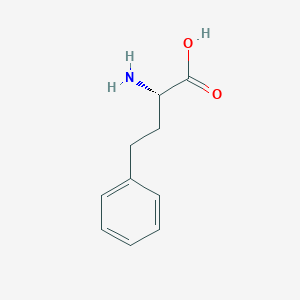
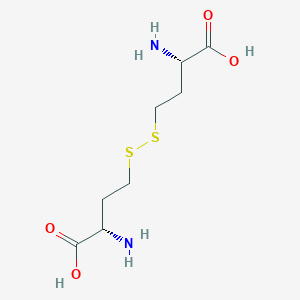
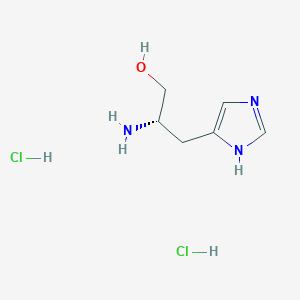
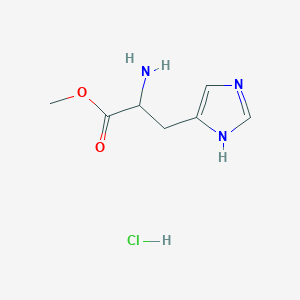
![(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B555033.png)
